6-Bromo-2-naphthyl α-D-mannopyranoside: A Comprehensive Technical Guide for Researchers
6-Bromo-2-naphthyl α-D-mannopyranoside: A Comprehensive Technical Guide for Researchers
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties and applications of 6-Bromo-2-naphthyl α-D-mannopyranoside. This document delves into the chemical and physical characteristics, synthesis, and, most importantly, its utility as a chromogenic substrate for the detection and quantification of α-D-mannosidase activity. The protocols and insights provided herein are designed to be both technically robust and practically applicable in a laboratory setting.
Introduction: The Role of Chromogenic Substrates in Glycobiology
The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is fundamental to understanding numerous biological processes, from glycoprotein processing to lysosomal storage disorders. The development of synthetic substrates that generate a detectable signal upon enzymatic cleavage has revolutionized the way we assay these enzymes. 6-Bromo-2-naphthyl α-D-mannopyranoside belongs to this class of valuable tools, offering a reliable method for monitoring the activity of α-D-mannosidases.
Core Properties of 6-Bromo-2-naphthyl α-D-mannopyranoside
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its effective use. This section outlines the key chemical and physical characteristics of 6-Bromo-2-naphthyl α-D-mannopyranoside.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (2R,3S,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| CAS Number | 28541-84-6 | [1][2] |
| Molecular Formula | C₁₆H₁₇BrO₆ | [1][2] |
| Molecular Weight | 385.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 248-252 °C | [3] |
| Boiling Point | 609 °C (predicted) | [3] |
| Solubility | Soluble in DMF (1% w/v) for a similar compound (β-anomer).[4] General solubility in water is expected to be low, while solubility in organic solvents like DMSO and methanol is likely higher. | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light. | [2][5] |
Synthesis of 6-Bromo-2-naphthyl α-D-mannopyranoside
Synthesis of the Aglycone: 6-Bromo-2-naphthol
A reliable and well-documented procedure for the synthesis of 6-bromo-2-naphthol from 2-naphthol is available and involves a two-step process of bromination followed by reduction.
Experimental Protocol: Synthesis of 6-Bromo-2-naphthol
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Step 1: Bromination of 2-Naphthol to 1,6-dibromo-2-naphthol.
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In a well-ventilated fume hood, dissolve 2-naphthol in glacial acetic acid.
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Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution with gentle shaking. The reaction is exothermic and will evolve hydrogen bromide gas.
-
After the addition is complete, add water and heat the mixture to boiling to ensure the reaction goes to completion.
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Cool the mixture to allow the 1,6-dibromo-2-naphthol to precipitate.
-
Collect the precipitate by vacuum filtration and wash with water.
-
-
Step 2: Reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol.
-
Suspend the crude 1,6-dibromo-2-naphthol in a mixture of glacial acetic acid and water.
-
Heat the mixture and add mossy tin in portions. The tin will reduce the bromine at the 1-position.
-
Continue heating until the tin is completely dissolved.
-
Cool the reaction mixture and filter to remove any tin salts.
-
Pour the filtrate into cold water to precipitate the 6-bromo-2-naphthol.
-
Collect the product by vacuum filtration, wash with water, and dry. The crude product can be further purified by vacuum distillation or recrystallization.
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Glycosylation: The Koenigs-Knorr Reaction
The final step in the synthesis is the coupling of 6-bromo-2-naphthol with a protected mannose derivative, typically acetobromomannose, via the Koenigs-Knorr reaction.[6] This reaction is generally promoted by a heavy metal salt, such as silver carbonate or silver triflate.
Conceptual Workflow: Koenigs-Knorr Glycosylation
Caption: Mechanism of enzymatic hydrolysis and detection.
Experimental Protocol: Chromogenic α-D-Mannosidase Assay
This protocol is a generalized procedure based on assays using similar chromogenic substrates and should be optimized for the specific enzyme and experimental conditions.
Materials:
-
6-Bromo-2-naphthyl α-D-mannopyranoside
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α-D-Mannosidase (e.g., from Jack Bean)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Stop Solution (e.g., 1 M sodium carbonate)
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96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve 6-Bromo-2-naphthyl α-D-mannopyranoside in a minimal amount of DMSO and then dilute to the desired final concentration in Assay Buffer.
-
Prepare a series of enzyme dilutions in Assay Buffer.
-
Prepare a standard curve of 6-bromo-2-naphthol in Assay Buffer containing the same final concentration of DMSO as the substrate solution.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate enzyme dilution.
-
Include a negative control with 50 µL of Assay Buffer instead of the enzyme solution.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction. The stop solution also serves to develop the color of the liberated 6-bromo-2-naphthol by increasing the pH.
-
-
Measurement:
-
Read the absorbance of each well at the wavelength of maximum absorbance for 6-bromo-2-naphthol. While the exact wavelength for 6-bromo-2-naphthol under these assay conditions needs to be empirically determined, a starting point for scanning would be in the range of 320-360 nm, based on the absorbance of similar naphthol derivatives.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all experimental readings.
-
Use the standard curve of 6-bromo-2-naphthol to convert the absorbance readings into the concentration of the product formed.
-
Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
-
Enzyme Kinetics and Specificity
Kinetic Parameters
The Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ, can be determined for a given α-D-mannosidase using this substrate. This involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. While specific Kₘ and Vₘₐₓ values for 6-Bromo-2-naphthyl α-D-mannopyranoside are not available in the literature, for the similar substrate p-nitrophenyl-α-D-mannopyranoside, the Kₘ for Jack Bean α-mannosidase is in the millimolar range. [7]
Substrate Specificity and Inhibition
α-D-Mannosidases exist in various isoforms with different substrate specificities (e.g., lysosomal vs. Golgi). Human lysosomal α-mannosidase has been shown to hydrolyze α(1-2), α(1-3), and α(1-6) mannosidic linkages. [2]The specificity of a particular enzyme for 6-Bromo-2-naphthyl α-D-mannopyranoside would need to be determined experimentally.
Inhibition:
Swainsonine is a well-known and potent inhibitor of many α-mannosidases, particularly the lysosomal enzyme, and acts as a reversible, active-site-directed inhibitor. [1][8]When conducting assays with this substrate, swainsonine can be used as a positive control for inhibition. It is important to note that the presence of organic solvents, such as DMSO used to dissolve the substrate, may affect enzyme activity and should be kept at a low and consistent concentration across all assays.
Conclusion
6-Bromo-2-naphthyl α-D-mannopyranoside is a valuable tool for researchers in glycobiology and related fields. Its properties as a chromogenic substrate allow for the straightforward and quantitative assessment of α-D-mannosidase activity. While some specific parameters, such as its molar extinction coefficient and kinetic constants with various mannosidases, require further experimental determination, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory. As with any assay, careful optimization and validation are crucial for obtaining accurate and reproducible results.
References
-
PubChem. (n.d.). 6-Bromo-2-naphthyl alpha-D-mannopyranoside. Retrieved from [Link]
- Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651.
- Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical chemistry, 38(4), 501–503.
-
G-Biosciences. (n.d.). 6-Bromo-2-naphthyl-alpha-D-galactopyranoside. Retrieved from [Link]
- Agilent. (n.d.). α(1-2,3,6) MANNOSIDASE Technical Data Sheet.
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
- de la Fuente, A., et al. (1991). The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis. Biochemical Journal, 277(Pt 3), 743–751.
-
UniProt. (n.d.). Alpha-mannosidase - Canavalia ensiformis (Jack bean). Retrieved from [Link]
Sources
- 1. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substrate-specificity of human lysosomal alpha-D-mannosidase in relation to genetic alpha-mannosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. uniprot.org [uniprot.org]
- 8. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PubMed [pubmed.ncbi.nlm.nih.gov]
